4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
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Overview
Description
4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The dioxolane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups within the benzophenone core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidation: Formation of benzophenone derivatives with additional carbonyl functionalities.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the benzophenone core or trifluoromethyl group.
1,3-Dioxane: Similar ring structure but with different substituents.
Trifluoromethylbenzophenone: Lacks the dioxolane ring but contains the trifluoromethyl group.
Uniqueness: 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the dioxolane ring and trifluoromethyl group on the benzophenone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMQSWVFQZUBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645125 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-49-1 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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